![molecular formula C12H18O2Si B14180972 {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-49-3](/img/structure/B14180972.png)
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a methoxyphenyl group attached to an ethenyl group, which is further connected to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Polymer Chemistry: The compound is used in the modification of polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The ethenyl group can participate in addition reactions, while the trimethylsilyl group can be cleaved under specific conditions to form reactive intermediates. These intermediates can then interact with molecular targets, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenyl)ethenylsilane
- Trimethyl(4-methoxyphenyl)silane
Uniqueness
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of both a methoxyphenyl group and a trimethylsilyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
921610-49-3 |
|---|---|
Formule moléculaire |
C12H18O2Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-11(6-8-12)9-10-14-15(2,3)4/h5-10H,1-4H3 |
Clé InChI |
NHFAAZRYIUMRCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


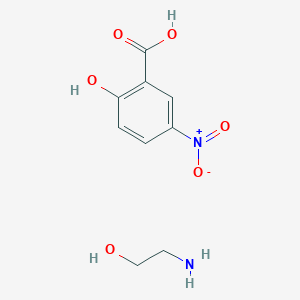
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)
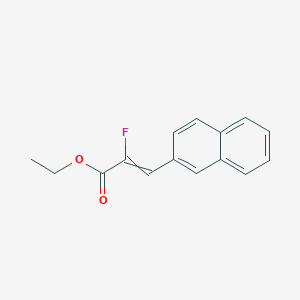
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
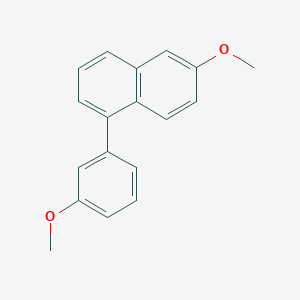
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
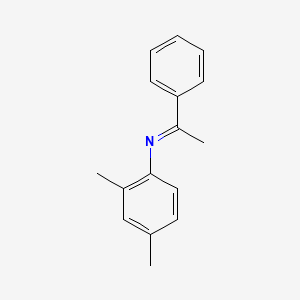
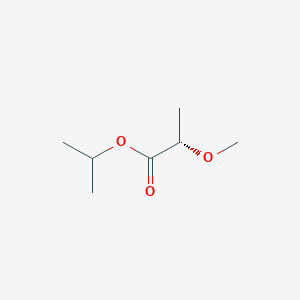
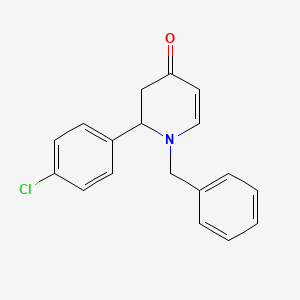
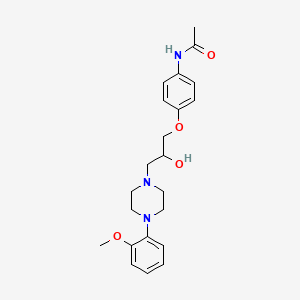
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)


